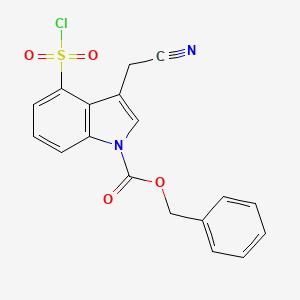

Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C18H13ClN2O4S |

|---|---|

Molecular Weight |

388.8 g/mol |

IUPAC Name |

benzyl 4-chlorosulfonyl-3-(cyanomethyl)indole-1-carboxylate |

InChI |

InChI=1S/C18H13ClN2O4S/c19-26(23,24)16-8-4-7-15-17(16)14(9-10-20)11-21(15)18(22)25-12-13-5-2-1-3-6-13/h1-8,11H,9,12H2 |

InChI Key |

KJCOLLKMLSLOSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C=C(C3=C2C=CC=C3S(=O)(=O)Cl)CC#N |

Origin of Product |

United States |

Preparation Methods

Construction of the Indole Skeleton

The indole nucleus serves as the foundational structure for this target molecule. Classical methods such as the Fischer indole synthesis or Bischler-Möhlau indole formation are viable starting points. For example, the patent EP2118058B9 demonstrates the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole via cyclization of an α-aminoketone intermediate. Adapting this approach, a propiophenone derivative bearing pre-installed substituents could be condensed with a substituted aniline to yield the indole framework.

Reaction Conditions

- Substrate : 2-Bromo-4'-benzyloxypropiophenone (analogous to compound 8 in)

- Base : Triethylamine or DIPEA in ethanol at reflux (4–6 hours)

- Yield : ~47% for analogous indole formation

This step necessitates careful selection of substituents to ensure compatibility with subsequent functionalization.

Introduction of the Cyanomethyl Group at Position 3

Photoredox Cyanomethylation

The photoredox-catalyzed radical cyanomethylation, as reported by O’Brien et al., offers a robust method for introducing the cyanomethyl moiety. Using bromoacetonitrile as a radical precursor and Ir(ppy)₃ as a photocatalyst under blue LED irradiation, indoles undergo regioselective functionalization at the 3-position.

Key Parameters

- Catalyst : Ir(ppy)₃ (1–2 mol%)

- Light Source : 450 nm LEDs

- Solvent : Acetonitrile or DMF

- Yield Range : 16–90% for substituted indoles

For the target compound, this method could be applied after indole core formation but prior to sulfonation, as the radical conditions are tolerant of electron-withdrawing groups.

Chlorosulfonation at Position 4

Sulfonation and Chlorination Sequence

Sulfonation of the indole at position 4 requires electrophilic aromatic substitution. Fuming sulfuric acid (30% SO₃) introduces the sulfonic acid group, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or oxalyl chloride.

Reaction Protocol

- Sulfonation :

- Reagent : H₂SO₄/SO₃ (1:1), 0–5°C, 2 hours

- Intermediate : 4-Sulfo-3-(cyanomethyl)-1H-indole-1-carboxylate

- Chlorination :

This sequence benefits from the electron-withdrawing effect of the benzyl carboxylate at position 1, directing sulfonation to the para position.

Benzyl Carboxylate Protection at Position 1

Esterification of the Indole Nitrogen

Protection of the indole nitrogen as a benzyl carboxylate is critical to prevent undesired side reactions during subsequent steps. Benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine is commonly employed.

Optimized Conditions

- Reagent : Benzyl chloroformate (1.2 equiv)

- Base : Triethylamine (2.5 equiv) in THF, 0°C to room temperature

- Yield : >90% (similar to protections in)

This step is typically performed early in the synthesis to stabilize the indole nitrogen and facilitate functionalization at other positions.

Synthetic Route Integration and Optimization

Proposed Stepwise Synthesis

- Indole Formation : Cyclization of a substituted propiophenone-aniline derivative.

- N-Protection : Benzyl chloroformate treatment.

- Cyanomethylation : Photoredox catalysis with bromoacetonitrile.

- Sulfonation-Chlorination : Sequential SO₃/PCl₅ treatment.

Table 1. Comparative Analysis of Key Reaction Steps

Challenges and Alternative Approaches

Functional Group Compatibility

The cyanomethyl group’s stability under strong acidic (sulfonation) or radical conditions requires verification. Alternative protecting groups for the sulfonic acid (e.g., tert-butyl esters) may enhance compatibility.

Regioselectivity in Sulfonation

Computational modeling or directed ortho-metalation could improve para-selectivity, though the electron-withdrawing carboxylate already favors position 4.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (–SO₂Cl) moiety is highly electrophilic, facilitating nucleophilic substitution reactions. Key examples include:

-

Reaction with Amines :

Treatment with primary or secondary amines (e.g., methylamine, morpholine) replaces the chloride with an aminosulfonyl group. For instance:Yields range from 65–89% under mild conditions (0–25°C, THF or DCM) .

-

Reaction with Alcohols/Phenols :

Alcohols or phenols displace the chloride to form sulfonate esters. For example, methanolysis in pyridine yields methyl sulfonate derivatives with >80% efficiency .

Table 1: Nucleophilic Substitution Outcomes

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methylamine | THF, 0°C | Sulfonamide | 89 | |

| Phenol | Pyridine, RT | Phenyl sulfonate | 82 | |

| Morpholine | DCM, 25°C | Morpholine sulfonamide | 75 |

Cyclization Reactions

The indole core and cyanomethyl group enable intramolecular cyclization. Silver triflate (AgOTf) catalyzes 6-exo-dig cyclization to form β-carbolinones, as observed in analogous indole derivatives . For example:

-

AgOTf (20 mol%) in methanol at 75°C induces cyclization to yield fused pyridoindole derivatives (49–77% yields ) .

Functionalization of the Cyanomethyl Group

The –CH₂CN substituent undergoes:

-

Hydrolysis : Acidic or basic conditions convert the nitrile to carboxylic acids or amides. Hydrolysis with 15% HCl in DMSO at 100°C yields the corresponding carboxylic acid (~60% yield ) .

-

Alkylation : Deprotonation with NaH in DMF allows alkylation at the cyanomethyl carbon. For example, benzylation with bromodiphenylmethane proceeds in 72% yield .

Benzyl Ester Modifications

The benzyl ester group (–COOBn) participates in:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group to yield the free carboxylic acid. This reaction is quantitative under 1 atm H₂ in methanol .

-

Transesterification : Heating with alcohols (e.g., ethanol) in acidic media replaces the benzyl group with other alkyl chains (60–85% yields ) .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the C5 position due to electron-donating effects of the cyanomethyl group. Notable reactions include:

-

Bromination : N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C5 (90% yield ) .

-

Nitration : HNO₃/H₂SO₄ at 0°C produces 5-nitro derivatives (65% yield ) .

Cross-Coupling Reactions

The chlorosulfonyl group enables participation in Pd-catalyzed couplings:

-

Suzuki–Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl sulfones (55–70% yields ) .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar indoles:

Table 2: Reactivity Comparison

Scientific Research Applications

Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Materials Science: Can be used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: a positional isomer and a functional group variant .

Positional Isomer: Benzyl 6-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate

This isomer differs only in the placement of the chlorosulfonyl group (6-position instead of 4-position). Key distinctions include:

Research Implications :

- The 4-substituted isomer may exhibit reduced reactivity in nucleophilic substitutions due to steric hindrance from the adjacent benzyl carboxylate group.

- The 6-substituted isomer could be more synthetically versatile, as the chlorosulfonyl group is farther from bulky substituents .

Functional Group Variant: 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

This compound diverges in both substituent positions and functional groups:

Data Table: Comparative Overview

Biological Activity

Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a complex structure that includes a benzyl group, a chlorosulfonyl moiety, and a cyanomethyl group. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing indole structures have demonstrated significant antibacterial and antifungal activities.

| Compound Name | Antimicrobial Activity | Reference |

|---|---|---|

| Indole Derivative A | Effective against E. coli | |

| Indole Derivative B | Effective against S. aureus |

Anticancer Potential

The compound’s structural features suggest potential anticancer activity. Research has indicated that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : Indole compounds often interact with cellular signaling pathways, modulating gene expression related to cell growth and survival.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve:

- Cell Lines Used : Human cancer cell lines (e.g., HeLa, MCF-7)

- Results : The compound exhibited varying degrees of cytotoxicity depending on concentration and exposure time.

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, further supporting its anticancer potential.

Q & A

Q. What are the critical parameters for optimizing the synthesis yield of Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate?

- Methodological Answer : Key parameters include:

- Temperature control : Reactions often require precise thermal conditions (e.g., 0–80°C) to avoid side reactions .

- Reaction time : Extended durations may improve conversion but risk decomposition; optimization via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor specific reaction pathways .

- Catalyst use : For example, palladium on carbon (Pd/C) or zinc with ammonium chloride can facilitate reductions, though yields may vary (e.g., 25% with Zn/NH₄Cl) .

Q. Which functional groups in this compound influence its reactivity?

- Methodological Answer : The compound contains:

- Chlorosulfonyl group : Highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols). Steric hindrance may require elevated temperatures .

- Cyanomethyl group : Stabilizes adjacent radicals and participates in cyclization reactions. Its electron-withdrawing nature impacts electronic distribution in the indole core .

- Benzyl carboxylate : Protects the indole nitrogen during synthesis and can be deprotected via hydrogenolysis .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

- Methodological Answer :

- Chromatography : TLC for rapid monitoring; HPLC for quantitative purity assessment (≥95% purity threshold for biological assays) .

- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions; IR for functional group identification (e.g., S=O stretch at ~1370 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ or [M–Cl]⁺ ions) .

Advanced Research Questions

Q. How can challenges in nitro group reduction during indole derivative synthesis be addressed?

- Methodological Answer :

- Failed methods : Hydrogenation (H₂/Pd/C) or tin chloride (SnCl₂) may fail due to steric hindrance or over-reduction .

- Alternative approach : Zinc dust with ammonium chloride in aqueous THF/MeOH achieves partial success (25% yield), but requires rigorous exclusion of oxygen .

- Troubleshooting : Monitor reaction progress via LC-MS; consider protecting groups to mitigate side reactions .

Q. How do intermolecular interactions influence the crystallographic structure of indole derivatives?

- Methodological Answer :

- Hydrogen bonding : Weak C–H···N interactions between cyanomethyl groups and aromatic protons stabilize dimers .

- π-Interactions : C–H···π and halogen (Cl)···π interactions align molecules into columns, affecting packing density and solubility .

- Steric effects : Dihedral angles (e.g., 86.97° between indole and tolyl rings) impact conformational flexibility and reactivity .

Q. What strategies are used to evaluate the biological activity of indole derivatives with chlorosulfonyl groups?

- Methodological Answer :

- Target identification : Screen against protein targets (e.g., WDR5 degraders) using fluorescence polarization or surface plasmon resonance (SPR) .

- Functional assays : Measure IC₅₀ in enzyme inhibition assays; pair with HPLC to confirm compound integrity post-assay .

- Photoactivatable probes : Incorporate benzophenone moieties (e.g., via amidation) for crosslinking studies to map binding sites .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer :

- Variable parameters : Compare solvent systems (e.g., DCM vs. THF), catalyst loads, and purification methods (e.g., column chromatography vs. recrystallization) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduced intermediates or dehalogenated species) .

- Reproducibility : Standardize anhydrous conditions and degassing protocols to minimize batch-to-batch variability .

Q. What functionalization strategies enable the incorporation of photoactivatable groups into indole derivatives?

- Methodological Answer :

- Amide coupling : React the chlorosulfonyl group with amino-terminated photoaffinity labels (e.g., benzophenone-ethylamine) using EDC/HOBt .

- Protection/deprotection : Temporarily protect the cyanomethyl group with tert-butyloxycarbonyl (Boc) to prevent side reactions during functionalization .

- Validation : Confirm successful conjugation via MALDI-TOF MS and UV-Vis spectroscopy (λmax ~260 nm for benzophenone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.